N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine
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Overview
Description
“N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen . The compound also contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound is a derivative of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple rings and functional groups. The molecules could be connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse and complex, depending on the conditions and reagents used. For instance, thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Scientific Research Applications
Catalysis and Polymerization
Group 10 metal aminopyridinato complexes, including those related to the query compound, have been synthesized and applied as catalysts in aryl-Cl activation and hydrosilane polymerization processes. These compounds have shown remarkable activity in catalyzing the polymerization of MeH2SiSiH2Me toward soluble, linear poly(methylsilane), with some complexes acting as "phosphine-free" catalyst systems in Suzuki cross-coupling reactions (Deeken et al., 2006).
Structural Chemistry
The structural characterization of polymorphs and derived aminothiazoles from related aminopyridine compounds has provided insights into the intermolecular hydrogen bonding patterns and the effect of such structures on the properties of materials. These studies are crucial for the design of new materials with specific physical and chemical properties (Böck et al., 2020).
Organic Synthesis and Mechanistic Studies
Research on the aminolysis of sulfamate esters in acetonitrile demonstrated the effect of intercalation and chromophore arrangement on linear and nonlinear optical properties, showcasing the versatility of aminopyridine derivatives in synthesizing organic molecules with potential applications in material science and as pharmacophores (Spillane et al., 2001). Additionally, studies on the kinetics and mechanism of pyridinolysis of certain thiocarbonates provide further understanding of reaction mechanisms involving aminopyridine derivatives (Castro et al., 2004).
Mechanism of Action
Target of Action
For example, imidazole, a compound containing an amine group, has been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a range of pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Amines, pyridines, and thiophenes can have diverse ADME properties depending on their specific structures and the presence of other functional groups .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to interact with multiple receptors and possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to enzymes, proteins, and other biomolecules, which can influence biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-methyl-4-[[methyl(thiophen-2-ylmethyl)amino]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCVYTHVBIJJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CN(C)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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